2-Chloro-N-(1-cyclobutyl-2,2,2-trifluoroethyl)acetamide
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Overview
Description
2-Chloro-N-(1-cyclobutyl-2,2,2-trifluoroethyl)acetamide is an organic compound with the molecular formula C8H11ClF3NO It is a derivative of acetamide, characterized by the presence of a chloro group, a cyclobutyl group, and a trifluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(1-cyclobutyl-2,2,2-trifluoroethyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1-cyclobutyl-2,2,2-trifluoroethylamine and chloroacetyl chloride.
Reaction: The 1-cyclobutyl-2,2,2-trifluoroethylamine is reacted with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(1-cyclobutyl-2,2,2-trifluoroethyl)acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like dimethylformamide or acetonitrile.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic Substitution: Products include substituted amides, thioamides, or ethers.
Hydrolysis: Products include carboxylic acids and amines.
Oxidation: Products include N-oxides.
Reduction: Products include primary or secondary amines.
Scientific Research Applications
2-Chloro-N-(1-cyclobutyl-2,2,2-trifluoroethyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(1-cyclobutyl-2,2,2-trifluoroethyl)acetamide involves its interaction with specific molecular targets. The compound may act by:
Inhibiting Enzymes: Binding to active sites of enzymes and inhibiting their activity.
Modulating Receptors: Interacting with cellular receptors and altering their signaling pathways.
Disrupting Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, or cell division.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(2,2,2-trifluoroethyl)acetamide: Similar structure but lacks the cyclobutyl group.
N-(1-cyclobutyl-2,2,2-trifluoroethyl)acetamide: Similar structure but lacks the chloro group.
2-Chloro-N-(1-cyclopropyl-2,2,2-trifluoroethyl)acetamide: Similar structure but has a cyclopropyl group instead of a cyclobutyl group.
Uniqueness
2-Chloro-N-(1-cyclobutyl-2,2,2-trifluoroethyl)acetamide is unique due to the presence of both the cyclobutyl and trifluoroethyl groups, which confer distinct chemical and biological properties. These structural features may enhance its stability, reactivity, and potential biological activity compared to similar compounds.
Properties
IUPAC Name |
2-chloro-N-(1-cyclobutyl-2,2,2-trifluoroethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClF3NO/c9-4-6(14)13-7(8(10,11)12)5-2-1-3-5/h5,7H,1-4H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONKNWWYKOMLCGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(C(F)(F)F)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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